molecular formula C26H28N4O3S B6550723 N,N-diethyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040656-85-6

N,N-diethyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6550723
CAS No.: 1040656-85-6
M. Wt: 476.6 g/mol
InChI Key: BPZYHXGKASMKEU-UHFFFAOYSA-N
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Description

N,N-diethyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O3S and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.18821194 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-diethyl-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-4-29(5-2)22(31)17-34-26-28-23-21(19-11-7-6-8-12-19)15-27-24(23)25(32)30(26)16-18-10-9-13-20(14-18)33-3/h6-15,27H,4-5,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZYHXGKASMKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=CC=C3)OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diethyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroinflammation. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a sulfanyl moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key enzymes involved in cancer proliferation. For example, compounds from this class have been shown to inhibit the enzyme myeloperoxidase (MPO), which plays a role in inflammation and tumor progression .
  • Case Studies : In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. For instance, a related compound demonstrated equipotent activity against Jurkat and A431 cell lines with IC50 values below those of reference drugs .

Neuroprotective Effects

The compound also shows promise in neuroprotective applications. Research indicates that pyrrolo[3,2-d]pyrimidine derivatives can mitigate neuroinflammatory responses.

  • Inhibition of MPO : By inhibiting MPO activity, these compounds may reduce oxidative stress and inflammation in neuronal tissues . This suggests potential for treating neurodegenerative diseases characterized by inflammation.
  • Experimental Findings : Studies have reported that specific analogues exhibit protective effects on neuronal cells subjected to oxidative stress, indicating their potential as therapeutic agents in neurodegenerative conditions.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent.

  • Absorption and Distribution : Preliminary data suggest good absorption characteristics due to the lipophilic nature of the compound. However, detailed studies are necessary to elucidate its bioavailability and distribution in vivo.
  • Toxicity Studies : Toxicological assessments indicate that while some derivatives show low toxicity profiles at therapeutic doses, comprehensive studies are required to confirm safety across different biological systems.

Data Table: Biological Activity Overview

Activity TypeCell Lines TestedIC50 (µM)Reference Drug Comparison
AnticancerJurkat< 10Doxorubicin
A431< 10Doxorubicin
NeuroprotectionNeuronal CellsNot quantifiedN/A
MPO InhibitionEnzymatic AssayNot quantifiedN/A

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